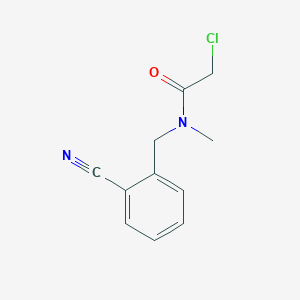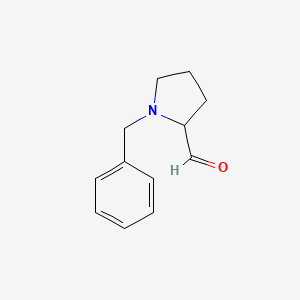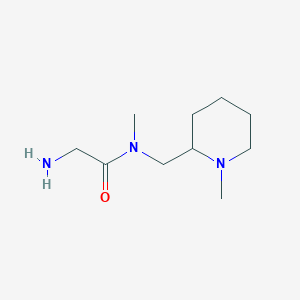
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Übersicht
Beschreibung
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the late 1970s and has been studied for its potential use in treating various neurological and psychiatric disorders.
Wirkmechanismus
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is believed to exert its effects by acting as a selective inhibitor of the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This increased dopamine signaling is thought to underlie the anxiolytic and antidepressant effects of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine.
Biochemical and Physiological Effects:
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has been shown to increase extracellular levels of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to increase the activity of certain brain regions involved in regulating mood and anxiety, such as the prefrontal cortex and amygdala. Additionally, N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine in laboratory experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, its mechanism of action is well-characterized, making it a useful tool for studying the dopamine system in the brain. However, one limitation of using N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is that it is a psychoactive substance, and care must be taken to ensure that it is used safely and ethically in laboratory settings.
Zukünftige Richtungen
There are several potential future directions for research on N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Further studies are needed to determine the efficacy and safety of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine in this context. Additionally, there is interest in developing derivatives of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine that may have improved pharmacological properties or selectivity for specific dopamine transporter isoforms. Finally, there is potential for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine to be used as a tool for studying the dopamine system in the brain, particularly in the context of reward and motivation.
Wissenschaftliche Forschungsanwendungen
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has been studied for its potential use in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies suggest that it may also have potential as a treatment for cocaine addiction.
Eigenschaften
IUPAC Name |
N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-9-11-20(17-6-7-17)14-16-8-10-19(13-16)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLGKMIWNCZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135851 | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine | |
CAS RN |
1353987-42-4 | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B3234990.png)
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide](/img/structure/B3234997.png)
![[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B3235006.png)

![1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3235011.png)




![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3235040.png)
![[3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B3235042.png)
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B3235046.png)
![{4-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B3235055.png)
![[2-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3235058.png)